molecular formula C17H20Cl3NO3 B4096805 2-[[4-[(2,4-Dichlorophenyl)methoxy]-3-methoxyphenyl]methylamino]ethanol;hydrochloride

2-[[4-[(2,4-Dichlorophenyl)methoxy]-3-methoxyphenyl]methylamino]ethanol;hydrochloride

Cat. No.: B4096805
M. Wt: 392.7 g/mol
InChI Key: LZNLYHIUIUGNPS-UHFFFAOYSA-N
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Description

2-[[4-[(2,4-Dichlorophenyl)methoxy]-3-methoxyphenyl]methylamino]ethanol;hydrochloride is a chemical compound with a complex structure that includes both aromatic and aliphatic components

Preparation Methods

The synthesis of 2-[[4-[(2,4-Dichlorophenyl)methoxy]-3-methoxyphenyl]methylamino]ethanol;hydrochloride typically involves multiple steps. The synthetic route often starts with the preparation of the 2,4-dichlorophenylmethanol, which is then reacted with 3-methoxybenzylamine under specific conditions to form the intermediate product. This intermediate is further reacted with ethanolamine to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to maximize yield and purity.

Chemical Reactions Analysis

2-[[4-[(2,4-Dichlorophenyl)methoxy]-3-methoxyphenyl]methylamino]ethanol;hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium hydroxide. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-[[4-[(2,4-Dichlorophenyl)methoxy]-3-methoxyphenyl]methylamino]ethanol;hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in various organic synthesis reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[[4-[(2,4-Dichlorophenyl)methoxy]-3-methoxyphenyl]methylamino]ethanol;hydrochloride involves its interaction with specific molecular targets. It may bind to certain receptors or enzymes, leading to a cascade of biochemical events that result in its observed effects. The exact molecular pathways involved are still under investigation, but it is believed to modulate various signaling pathways within cells.

Comparison with Similar Compounds

Similar compounds to 2-[[4-[(2,4-Dichlorophenyl)methoxy]-3-methoxyphenyl]methylamino]ethanol;hydrochloride include other dichloroaniline derivatives. These compounds share structural similarities but may differ in their specific chemical and biological properties. For example, 2,4-dichloroaniline and 3,4-dichloroaniline are structurally related but have different melting points and reactivity profiles . The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological activities.

Properties

IUPAC Name

2-[[4-[(2,4-dichlorophenyl)methoxy]-3-methoxyphenyl]methylamino]ethanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19Cl2NO3.ClH/c1-22-17-8-12(10-20-6-7-21)2-5-16(17)23-11-13-3-4-14(18)9-15(13)19;/h2-5,8-9,20-21H,6-7,10-11H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZNLYHIUIUGNPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CNCCO)OCC2=C(C=C(C=C2)Cl)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20Cl3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[[4-[(2,4-Dichlorophenyl)methoxy]-3-methoxyphenyl]methylamino]ethanol;hydrochloride
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2-[[4-[(2,4-Dichlorophenyl)methoxy]-3-methoxyphenyl]methylamino]ethanol;hydrochloride
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2-[[4-[(2,4-Dichlorophenyl)methoxy]-3-methoxyphenyl]methylamino]ethanol;hydrochloride
Reactant of Route 4
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2-[[4-[(2,4-Dichlorophenyl)methoxy]-3-methoxyphenyl]methylamino]ethanol;hydrochloride
Reactant of Route 5
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2-[[4-[(2,4-Dichlorophenyl)methoxy]-3-methoxyphenyl]methylamino]ethanol;hydrochloride
Reactant of Route 6
2-[[4-[(2,4-Dichlorophenyl)methoxy]-3-methoxyphenyl]methylamino]ethanol;hydrochloride

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